Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride
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Overview
Description
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride, also known as BAMCH, is an organic compound with a wide range of applications in research and industry. BAMCH has been used as a reagent in the synthesis of compounds, as a catalyst in chemical reactions, and as a stabilizing agent in biological systems. BAMCH is also used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride involves the reaction of benzyl chloroformate with 2-aminoethanol, followed by reaction with methylamine and hydrochloric acid.
Starting Materials
Benzyl chloroformate, 2-aminoethanol, Methylamine, Hydrochloric acid
Reaction
Step 1: Benzyl chloroformate is reacted with 2-aminoethanol in the presence of a base such as triethylamine to yield benzyl (2-hydroxyethyl)carbamate., Step 2: Methylamine is added to the reaction mixture and the resulting mixture is stirred at room temperature for several hours to yield benzyl (2-aminoethyl)carbamate., Step 3: Hydrochloric acid is added to the reaction mixture to protonate the amine group and yield Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride.
Scientific Research Applications
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of pharmaceuticals and other organic compounds, and has been found to be effective in the stabilization of proteins and other biological molecules. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been used in the study of biochemical and physiological processes, and has been found to have a range of beneficial effects.
Mechanism Of Action
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is thought to act as a chelating agent, binding to metal ions and preventing them from participating in chemical reactions. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is also thought to interact with proteins, helping to stabilize them and preventing them from being degraded.
Biochemical And Physiological Effects
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has been found to have a range of beneficial effects on biochemical and physiological processes. It has been found to be an effective stabilizer of proteins, preventing them from being degraded. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been found to have a protective effect on cells, helping to prevent damage caused by oxidative stress. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride has also been found to have an anti-inflammatory effect, helping to reduce inflammation in the body.
Advantages And Limitations For Lab Experiments
The use of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride in laboratory experiments offers a number of advantages. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is relatively inexpensive and easy to obtain, and it can be used in a wide range of reactions. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is also relatively non-toxic, making it a safe choice for laboratory experiments. The main limitation of Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride is that it is not very soluble in water, making it difficult to use in experiments that require aqueous solutions.
Future Directions
There are a number of potential future directions for research involving Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in the synthesis of organic compounds and pharmaceuticals. Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could also be studied for its potential applications in the stabilization of proteins and other biological molecules. Additionally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential effects on biochemical and physiological processes, such as inflammation and oxidative stress. Finally, Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride could be further studied for its potential applications in drug delivery, as it could be used to target drugs to specific cells and tissues.
properties
IUPAC Name |
benzyl N-(2-aminoethyl)-N-methylcarbamate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.ClH/c1-13(8-7-12)11(14)15-9-10-5-3-2-4-6-10;/h2-6H,7-9,12H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXWLBNDYLILRTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)C(=O)OCC1=CC=CC=C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597051 |
Source
|
Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (2-aminoethyl)(methyl)carbamate hydrochloride | |
CAS RN |
162576-01-4 |
Source
|
Record name | Benzyl (2-aminoethyl)methylcarbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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